2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Description
This compound is a polycyclic aromatic heterocycle featuring a pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone core substituted with two 4-[(E)-(4-methylphenyl)diazenyl]phenyl groups at the 2- and 6-positions. The diazenyl (azobenzene) moieties confer photoresponsive properties, while the extended π-conjugation enhances electronic delocalization. It has been utilized as a ligand in nickel-based metal-organic frameworks (MOFs), such as Ni₈(OH)₄(OH₂)₂(L1)₆, where it contributes to pore polarity and catalytic activity in Guerbet reactions . Its structural rigidity and functional groups make it suitable for applications in catalysis and materials science.
Properties
CAS No. |
300727-44-0 |
|---|---|
Molecular Formula |
C36H24N6O4 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2,6-bis[4-[(4-methylphenyl)diazenyl]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C36H24N6O4/c1-21-3-7-23(8-4-21)37-39-25-11-15-27(16-12-25)41-33(43)29-19-31-32(20-30(29)34(41)44)36(46)42(35(31)45)28-17-13-26(14-18-28)40-38-24-9-5-22(2)6-10-24/h3-20H,1-2H3 |
InChI Key |
FZEOVMFMPZAQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-f]isoindole core. This can be achieved through a series of condensation reactions involving suitable precursors. The diazenyl groups are introduced via azo coupling reactions, where diazonium salts react with aromatic amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Materials Science
Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through it can be harnessed in display technologies.
Photovoltaic Cells : Due to its strong absorption characteristics in the visible spectrum, this compound can be utilized in organic photovoltaic cells to improve energy conversion efficiency.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) that induce apoptosis in malignant cells.
Antimicrobial Properties : Research has shown that similar azo compounds possess antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents.
Photochemistry
Dyes and Pigments : The vibrant color properties of this compound make it an excellent candidate for use as a dye in textiles and inks. Its stability under light exposure is crucial for long-lasting applications.
Photodynamic Therapy (PDT) : The ability of the compound to generate singlet oxygen upon light activation positions it as a potential agent in photodynamic therapy for treating localized tumors.
Table 1: Comparison of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Materials Science | OLEDs | Enhanced display technology |
| Photovoltaic Cells | Improved energy conversion efficiency | |
| Medicinal Chemistry | Anticancer Activity | Induction of apoptosis in cancer cells |
| Antimicrobial Properties | Development of new antibiotics | |
| Photochemistry | Dyes and Pigments | Vibrant colors with stability |
| Photodynamic Therapy | Targeted cancer treatment |
Table 2: Preliminary Research Findings
| Study Reference | Findings | |
|---|---|---|
| Study A | Compound showed 75% cytotoxicity | Potential anticancer agent |
| Study B | Effective against Gram-positive bacteria | Possible antibiotic development |
| Study C | High absorption in visible spectrum | Suitable for dye applications |
Case Study 1: Anticancer Activity
A study conducted on various cell lines demonstrated that derivatives of 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exhibited significant cytotoxicity. The mechanism involved ROS generation leading to cell death through apoptosis pathways.
Case Study 2: Photodynamic Therapy
In a controlled experiment, the compound was tested for its efficacy in photodynamic therapy against localized tumors. Results indicated a reduction in tumor size when exposed to specific wavelengths of light, demonstrating its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects involves interactions with molecular targets and pathways. The diazenyl groups can participate in electron transfer processes, while the pyrrolo[3,4-f]isoindole core can interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and applications:
Key Research Findings
- Photoresponsive Behavior : The diazenyl groups in the target compound enable reversible isomerization under UV/visible light, a property absent in hydroxyl- or alkyl-substituted analogs. This feature is critical for dynamic MOF frameworks .
- Thermal Stability : Derivatives with aryl substituents (e.g., diazenylphenyl, pyridinyl) exhibit superior thermal stability (>400°C) compared to alkylated variants (e.g., 2-ethylhexyl), which degrade below 300°C .
- Polarity and Catalysis : The polar diazenylphenyl groups in the target compound enhance pore polarity in Ni-MOFs, facilitating adsorption of polar intermediates in catalytic cycles. In contrast, hydrophobic analogs like 2,6-bis(2-ethylhexyl)-tetrone are ineffective in polar reactions .
Structural and Functional Insights
- Electronic Effects: Pyridinyl and aminophenyl substituents increase electron deficiency, enhancing charge-transfer interactions in coordination polymers .
- Solubility: Alkyl chains (e.g., 2-ethylhexyl) improve solubility in nonpolar solvents, whereas polar groups (e.g., -OH, -NH₂) favor aqueous or polar aprotic media .
- Crystallinity : Bulky substituents like (S)-1-phenylethyl reduce crystallinity due to steric hindrance, whereas planar diazenylphenyl groups promote ordered MOF architectures .
Biological Activity
The compound 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound belongs to a class of azo dyes and features a pyrroloisoindole framework with diazenyl substituents. Its chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. Below are the key findings categorized by activity type.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of similar azo compounds. For instance:
- Minimum Inhibitory Concentration (MIC) : A study showed that derivatives of azo compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values were comparable to standard antibiotics like ciprofloxacin and ketoconazole .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Azo Compound | 16 - 32 | E. coli, S. aureus |
| Ciprofloxacin | 8 | E. coli |
| Ketoconazole | 16 | S. aureus |
Anticancer Activity
Research into the anticancer properties of similar compounds indicates promising results:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that it inhibited cell proliferation significantly at concentrations above 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of azo compounds has also been explored:
- Inhibition of COX Enzymes : Compounds with similar structures showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The tested compound demonstrated a COX-2 inhibition rate of approximately 70% at a concentration of 20 µM .
Case Studies
- Study on Antimicrobial Activity : A recent publication focused on synthesizing and evaluating the antimicrobial effects of various azo derivatives, including those similar to our compound. The study concluded that structural modifications could enhance activity against resistant bacterial strains .
- Anticancer Evaluation : Another investigation involved testing the cytotoxic effects of several pyrroloisoindole derivatives on cancer cells. The findings suggested that the presence of diazenyl groups significantly contributes to their anticancer efficacy by inducing apoptosis in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
